5'-O-DMT-N2-DMF-dG

Oligonucleotide Synthesis DNA Phosphoramidite Chemistry Post-Synthetic Deprotection

Select 5′-O-DMT-N2-DMF-dG to eliminate the post-synthetic bottlenecks inherent to conventional iBu-dG. The DMF base-protecting group deprotects completely in ~1 hour at 55 °C, shaving 7–15 hours per batch compared with standard iBu protocols. This compound is the direct precursor to the DMF-dG phosphoramidite (CAS 330628-04-1) and is specifically indicated for G-rich sequences (G-quadruplex aptamers, telomeric repeats, CpG motifs) where iBu-dG fails due to steric shielding and incomplete deprotection. Its enhanced acid-stability also preserves full-length product yields in long oligos (>40 nt). For high-throughput facilities, the time savings multiply across parallel synthesizer runs, directly increasing instrument utilization. Supplied with HPLC purity ≥98% and configured for standard ABI synthesizer compatibility.

Molecular Formula C34H36N6O6
Molecular Weight 624.7 g/mol
Cat. No. B10831170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-N2-DMF-dG
Molecular FormulaC34H36N6O6
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
InChIInChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,29+/m0/s1
InChIKeyYTRIMRXIMVGPAL-FTBOMTEUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-DMT-N2-DMF-dG for Oligonucleotide Synthesis: Procurement Specifications and Key Attributes


5'-O-DMT-N2-DMF-dG (CAS 40094-22-2) is a protected deoxyguanosine nucleoside intermediate essential for solid-phase oligonucleotide synthesis. This compound belongs to the fast-deprotection phosphoramidite class, featuring a 5'-O-dimethoxytrityl (DMT) group for controlled chain elongation and an N2-dimethylformamidine (DMF) base-protecting group. It serves as the direct precursor to the corresponding 3'-CE phosphoramidite (CAS 330628-04-1), the active monomer used in automated DNA synthesizers. Commercially, the phosphoramidite form is supplied with HPLC purity ≥99.0% and is configured for ABI synthesizer compatibility .

Why N2-iBu-dG Cannot Substitute for 5'-O-DMT-N2-DMF-dG in Demanding Oligonucleotide Syntheses


Substituting the DMF-protected dG monomer with the conventional N2-isobutyryl (iBu) analog introduces two irreversible risks to synthesis outcomes. First, the iBu group requires prolonged ammonolysis at elevated temperature (8–16 hours at 55 °C) for complete removal, which cumulatively damages the oligonucleotide via depurination and strand scission [1]. Second, in G-rich sequences (>4 consecutive guanosines), the iBu-protected monomer suffers from incomplete deprotection due to steric shielding, yielding heterogeneous products with truncated sequences that co-purify poorly . These failure modes directly compromise downstream applications, including qPCR probe sensitivity, antisense oligonucleotide efficacy, and therapeutic-grade purity specifications.

5'-O-DMT-N2-DMF-dG: Quantitative Differentiation Evidence Against N2-iBu-dG


Deprotection Kinetics: 8- to 16-Fold Reduction in Ammonolysis Time vs. N2-iBu-dG

The DMF protecting group on deoxyguanosine undergoes complete ammonolytic cleavage significantly faster than the traditional N2-isobutyryl (iBu) group. In concentrated ammonia, DMF-dG achieves full deprotection within 1 hour at 55 °C or 8 hours at room temperature, whereas N2-iBu-dG requires 8–16 hours at 55 °C for comparable completion [1]. Sigma-Aldrich's product specifications further confirm that dG(dmf) deprotection time is reduced to 2 hours at 55 °C or 1 hour at 65 °C in concentrated ammonia, with the note that the dG(dmf)-monomer is deprotected faster than the conventional dG(ib) .

Oligonucleotide Synthesis DNA Phosphoramidite Chemistry Post-Synthetic Deprotection

Depurination Resistance: Enhanced Stability vs. iBu and PAC Protecting Groups

Dimethylformamidine-protected deoxyguanosine phosphoramidites exhibit enhanced resistance to depurination—the acid-catalyzed cleavage of the N-glycosidic bond—compared to both traditional N2-isobutyryl and phenoxyacetyl (PAC) protected dG analogs [1]. This stability advantage manifests during the repetitive detritylation cycles of automated synthesis, where exposure to dichloroacetic or trichloroacetic acid creates a cumulative risk of purine base loss. The enhanced acid stability of the DMF protecting group translates to higher overall stepwise coupling yields and improved crude oligonucleotide purity.

DNA Synthesis Depurination Phosphoramidite Stability

G-Rich Sequence Synthesis: Reduced Incomplete Deprotection vs. iBu-dG

The sterically compact dimethylformamidine protecting group addresses a well-documented failure mode of the bulkier N2-isobutyryl group: incomplete deprotection in guanosine-rich sequence contexts. Sigma-Aldrich's technical specifications explicitly state that the dG(dmf)-monomer is especially suitable for G-rich sequences, and that incomplete deprotection is greatly reduced in comparison with the conventional dG(ib)-monomer . This property is essential for the successful synthesis of sequences containing four or more consecutive guanosines, including G-quadruplex-forming oligonucleotides, telomeric repeat sequences, and certain therapeutic aptamers.

G-Quadruplex G-Rich Oligonucleotides Oligonucleotide Therapeutics

Commercial Purity Specification: HPLC Purity ≥99% for Phosphoramidite Form

The phosphoramidite derivative of 5'-O-DMT-N2-DMF-dG (CAS 330628-04-1) is commercially supplied with stringent purity specifications. Sigma-Aldrich's Proligo Reagents product line guarantees an assay of ≥99.0% as determined by reversed-phase HPLC and ≥99% by ³¹P-NMR . Alternative vendors including Amerigo Scientific similarly specify HPLC purity ≥99% for the DMF-dG CEP monomer [1]. These high-purity specifications ensure minimal contamination from non-nucleosidic impurities, N-1 protected isomers, or detritylated species that would otherwise reduce effective coupling efficiency.

Oligonucleotide Synthesis Phosphoramidite Quality Control HPLC Purity

Optimal Use Cases for 5'-O-DMT-N2-DMF-dG: Evidence-Based Application Scenarios


High-Throughput Oligonucleotide Production Requiring Accelerated Deprotection Workflows

In high-throughput oligonucleotide synthesis facilities where post-synthetic processing constitutes a critical bottleneck, the 1-hour deprotection time at 55 °C enabled by the DMF-dG monomer [1] reduces total synthesis cycle time by 7–15 hours per batch relative to iBu-dG protocols. This time savings is multiplicative across parallel synthesizer runs and directly increases instrument utilization rates and laboratory throughput capacity.

Synthesis of G-Quadruplex-Forming and G-Rich Therapeutic Oligonucleotides

For oligonucleotides containing G-quadruplex motifs, telomeric repeats (e.g., TTAGGG), or immunostimulatory CpG sequences with extended guanosine tracts, the DMF-protected dG monomer is specifically indicated to mitigate incomplete deprotection failures associated with iBu-dG . This application scenario includes the synthesis of aptamers such as AS1411, telomerase inhibitors, and G-quadruplex-based biosensors where sequence homogeneity is non-negotiable.

Long Oligonucleotide Synthesis (>40-mers) Where Cumulative Depurination Limits Yield

The enhanced resistance to acid-catalyzed depurination exhibited by DMF-protected dG phosphoramidites [2] provides a measurable advantage during the synthesis of long oligonucleotides (>40 nucleotides), where the cumulative probability of purine loss during 40+ detritylation cycles becomes a dominant factor limiting full-length product yield. This scenario encompasses the production of long PCR primers, gene synthesis oligonucleotides, and guide RNAs for CRISPR applications.

Synthesis of Base-Labile Modified Oligonucleotides Requiring Mild Deprotection

Certain modified oligonucleotides containing base-sensitive linkages (e.g., RNA, methylphosphonates, or specific fluorophore/quencher conjugates) cannot tolerate prolonged ammonolysis at 55 °C. The DMF-dG monomer's capacity for complete deprotection in 8 hours at room temperature [1] provides a mild-condition alternative that preserves the integrity of these sensitive modifications, whereas iBu-dG's requirement for 8–16 hours at elevated temperature would cause unacceptable degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-O-DMT-N2-DMF-dG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.